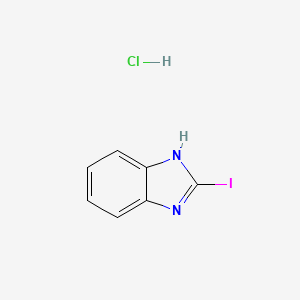

2-Iodo-1H-benzoimidazole hydrochloride

Description

Significance of Benzimidazole (B57391) Scaffolds in Contemporary Chemical Research

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is widely recognized as a "privileged structure" in medicinal chemistry. mdpi.comresearchgate.netlibretexts.org This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical drugs. mdpi.comarkat-usa.org The unique structural features of the benzimidazole nucleus allow it to interact with a wide range of biological targets through mechanisms like hydrogen bonding and π-π stacking.

The versatility of the benzimidazole framework has led to its incorporation into molecules exhibiting a broad spectrum of pharmacological activities, including:

Anticancer researchgate.net

Antimicrobial mdpi.com

Antiviral

Anti-inflammatory

Antioxidant wikipedia.org

Anthelmintic

Beyond pharmaceuticals, benzimidazole derivatives are also investigated for applications in materials science, contributing to the development of functional materials such as polymers and pigments. libretexts.org The continuous exploration of benzimidazole-containing compounds underscores their enduring importance in the quest for new therapeutic agents and advanced materials. wikipedia.org

Overview of the Research Landscape for 2-Iodo-1H-benzoimidazole Hydrochloride

This compound is primarily recognized in the research landscape as a highly valuable synthetic intermediate. Its significance lies in the reactivity of the iodine atom at the 2-position of the benzimidazole core, which makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The hydrochloride salt form of the compound enhances its stability and solubility, often facilitating its use in synthetic protocols. The free base, 2-Iodo-1H-benzoimidazole, is an off-white solid. sigmaaldrich.com The conversion of synthesized benzimidazoles to their hydrochloride salts is a standard procedure, often achieved by treating a methanolic solution of the compound with dry hydrogen chloride gas.

Detailed research has demonstrated the utility of N-substituted 2-iodobenzimidazoles as key intermediates. For instance, they are synthesized and then employed in Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl boronic acids. arkat-usa.org This method allows for the efficient synthesis of a diverse library of 2-(hetero)aryl benzimidazoles, which are structures of significant interest in drug discovery. arkat-usa.org The Suzuki-Miyaura coupling is a powerful and widely used reaction due to its mild conditions and high tolerance for various functional groups. arkat-usa.org

The general reactivity of aryl iodides suggests that 2-Iodo-1H-benzoimidazole is also a suitable precursor for other important transformations, such as:

Sonogashira coupling: To form C-C bonds with terminal alkynes, leading to alkynyl-substituted benzimidazoles. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig amination: To form C-N bonds with a wide range of amines, producing 2-amino-substituted benzimidazoles. libretexts.orgwikipedia.orgyoutube.com

The research landscape for this compound is thus defined by its role as a versatile building block, enabling chemists to readily introduce diverse molecular fragments at the 2-position of the benzimidazole ring and construct more complex, potentially bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of 2-Iodo-1H-benzoimidazole and its Hydrochloride Salt

| Property | 2-Iodo-1H-benzoimidazole | This compound |

| Molecular Formula | C₇H₅IN₂ | C₇H₆ClIN₂ |

| Molecular Weight | 244.03 g/mol sigmaaldrich.com | 280.49 g/mol bldpharm.com |

| CAS Number | 27692-04-2 sigmaaldrich.com | 1187930-06-8 bldpharm.com |

| Physical Form | Off-White Solid sigmaaldrich.com | Data not available |

| IUPAC Name | 2-iodo-1H-benzimidazole sigmaaldrich.com | 2-iodo-1H-benzimidazole;hydrochloride |

Table 2: Example of Suzuki-Miyaura Coupling using a 2-Iodobenzimidazole Intermediate

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |

| 1-cyclohexyl-2-iodo-1H-benzimidazole arkat-usa.org | 4-tolylboronic acid arkat-usa.org | PdCl₂/SPhos arkat-usa.org | K₂CO₃ arkat-usa.org | 1-cyclohexyl-2-(p-tolyl)-1H-benzimidazole arkat-usa.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-iodo-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOINOLOPNYCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 1h Benzoimidazole Hydrochloride and Its Derivatives

Direct Halogenation Strategies for 1H-Benzimidazole Frameworks

The direct iodination of the 1H-benzimidazole core represents a straightforward approach to introduce an iodine atom at the C2 position. This method typically involves the reaction of 1H-benzimidazole with an iodinating agent. Common reagents for this transformation include iodine in the presence of a base or an oxidizing agent. For instance, the use of iodine in combination with an oxidizing agent like hydrogen peroxide or nitric acid can facilitate the electrophilic substitution of a hydrogen atom on the imidazole (B134444) ring with an iodine atom.

Another approach involves the use of N-iodosuccinimide (NIS) as an iodinating agent. This reagent is often preferred due to its milder reaction conditions and higher selectivity, minimizing the formation of side products. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or acetonitrile (B52724), and may be promoted by the addition of a catalytic amount of an acid.

Researchers have also explored iodine-mediated cyclization reactions to form benzimidazole (B57391) rings, which can sometimes be adapted for direct C-H iodination. nih.gov These methods often proceed through radical or electrophilic pathways, depending on the specific reagents and conditions employed. nih.gov

Multi-Step Synthesis Approaches for 2-Iodo-1H-benzoimidazole Systems

Multi-step syntheses offer greater control over the final product and are often necessary for the preparation of more complex or specifically substituted 2-iodo-1H-benzoimidazole derivatives. These approaches typically involve the initial formation of the benzimidazole ring followed by a subsequent iodination step.

Condensation Reactions in Benzimidazole Ring Formation

The most prevalent method for constructing the benzimidazole core is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. researchgate.netrsc.orgnih.gov This reaction, often referred to as the Phillips condensation, typically requires acidic conditions and elevated temperatures to proceed. adichemistry.com The mechanism involves the initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. adichemistry.com

A variety of condensing agents and catalysts have been developed to improve the efficiency and mildness of this reaction. For example, the use of polyphosphoric acid (PPA) or mineral acids like hydrochloric acid is common. adichemistry.com More recently, solid-supported catalysts and nanocomposites have been employed to facilitate the reaction under milder conditions and allow for easier product purification. rsc.org The choice of the carboxylic acid derivative (e.g., acid chloride, ester, or orthoester) can also influence the reaction conditions and yield. rsc.org

The following table summarizes various conditions used for the Phillips condensation reaction:

| o-Phenylenediamine Derivative | Carboxylic Acid/Derivative | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine | Acetic Acid | 4N HCl | 2-Methyl-1H-benzimidazole | adichemistry.com |

| o-Phenylenediamine | Benzoic Acid | Sealed tube, 180°C | 2-Phenyl-1H-benzimidazole | adichemistry.com |

| o-Phenylenediamines | Aromatic Aldehydes | Al2O3/CuI/PANI nanocomposite | 2-Substituted benzimidazoles | rsc.org |

| o-Phenylenediamine | Indole-3-carboxaldehydes | N/A | 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | nih.gov |

Post-Cyclization Iodination Procedures

Once the 1H-benzimidazole ring system is formed, the introduction of an iodine atom at the 2-position can be achieved through various iodination methods. This post-cyclization functionalization is a key step in many synthetic routes.

One common method involves the use of iodine and a strong base, such as sodium hydride, to deprotonate the N-H of the imidazole ring, followed by the addition of iodine. This process is believed to proceed through an electrophilic attack of iodine on the resulting anion. Another effective reagent is N-iodosuccinimide (NIS), often used in an inert solvent.

Furthermore, iodine(III)-catalyzed oxidative cyclization reactions have been developed that can lead to the formation of benzimidazoles. chemrxiv.orgchemrxiv.org While the primary goal of these reactions is ring formation, they highlight the utility of hypervalent iodine reagents in benzimidazole chemistry, which can also be relevant for post-cyclization iodination under specific conditions. nih.gov A straightforward method for synthesizing the benzimidazole ring system has also been developed through a carbon-nitrogen cross-coupling reaction, which can then be followed by iodination. mdpi.com

Advanced Catalytic Techniques for 2-Iodo-1H-Benzimidazole Derivative Synthesis

Modern synthetic organic chemistry has seen the emergence of powerful catalytic methods that enable the efficient and selective synthesis of complex molecules. These techniques have been successfully applied to the synthesis of 2-iodo-1H-benzimidazole derivatives, offering advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comyoutube.comyoutube.com The 2-iodo-1H-benzoimidazole scaffold is an excellent substrate for these transformations, allowing for the introduction of a wide variety of substituents at the 2-position.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide (in this case, 2-iodo-1H-benzimidazole) in the presence of a palladium catalyst and a base. nih.govyoutube.comillinois.eduresearchgate.netyoutube.comyoutube.com This reaction is highly versatile and tolerates a broad range of functional groups, making it ideal for the late-stage functionalization of complex molecules. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com This reaction allows for the synthesis of 2-amino-1H-benzimidazole derivatives by coupling 2-iodo-1H-benzimidazole with a primary or secondary amine. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orglibretexts.org

The following table provides a general overview of these palladium-catalyzed reactions:

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | 2-Iodo-1H-benzimidazole, Organoboron reagent | Palladium catalyst, Base | C-C | nih.govyoutube.comillinois.eduresearchgate.netyoutube.comyoutube.com |

| Buchwald-Hartwig Amination | 2-Iodo-1H-benzimidazole, Amine | Palladium catalyst, Phosphine ligand, Base | C-N | wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com |

Visible-Light-Mediated C-H Functionalization

In recent years, visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. acs.orgacs.orgresearchgate.netnih.gov These methods utilize light energy to initiate chemical transformations, often under mild and environmentally friendly conditions. rsc.org For the synthesis of benzimidazole derivatives, visible-light-mediated C-H functionalization offers a direct way to introduce new functional groups without the need for pre-functionalized starting materials. acs.org

Researchers have developed methods for the visible-light-induced synthesis of benzimidazoles from o-phenylenediamines and aldehydes, often using a photocatalyst. researchgate.netrsc.org While not directly producing 2-iodo derivatives, these methods establish the feasibility of using light to promote reactions involving the benzimidazole core. More specifically, visible-light-mediated C-H functionalization has been applied to imidazo[1,2-a]pyridines, a related heterocyclic system, demonstrating the potential for direct C-H iodination or other functionalizations on the benzimidazole ring under similar conditions. nih.gov These reactions typically proceed through the generation of radical intermediates, which can then react with the heterocyclic substrate. acs.org

Iodine-Mediated Oxidative Cross-Coupling Reactions

Molecular iodine has emerged as an inexpensive, non-toxic, and eco-friendly catalyst for a variety of organic transformations. nih.gov Its utility is particularly notable in oxidative cross-coupling reactions for the synthesis of nitrogen-containing heterocycles. nih.gov These reactions often proceed under metal-free conditions, leveraging iodine's moderate redox potential. nih.gov

A significant strategy involves the iodine-catalyzed oxidative C-H amination and intramolecular cyclization. For instance, a method for synthesizing benzimidazo[1,2-c]quinazoline (B3050141) derivatives has been developed through an iodine-catalyzed oxidative cross-coupling of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline. nih.gov This process involves C(sp3)–H oxidation, condensation, and cyclization, demonstrating a self-sequenced iodination/Kornblum oxidation/C-H amination pathway. nih.gov

Another application of iodine's oxidative capacity is in the desulfurization of thioureas. I2-mediated oxidative desulfurization can be used to form carbodiimides, which subsequently undergo intramolecular cycloaddition to yield multifunctional 2-aminobenzimidazoles. researchgate.net Furthermore, iodine can promote the oxidative coupling of various heterocyclic systems, such as the regioselective cross-coupling between an indole (B1671886) C-H bond and an azole N-H bond, which occurs efficiently at room temperature. elsevierpure.com These examples underscore the versatility of iodine in mediating complex bond formations en route to diverse heterocyclic structures related to the benzimidazole core. nih.govresearchgate.netelsevierpure.com

Green Chemistry Catalysis (e.g., Nano Montmorillonite (B579905) Clay)

The principles of green chemistry, which encourage the use of environmentally benign catalysts and solvent-free reaction conditions, have been successfully applied to the synthesis of benzimidazole derivatives. pnu.ac.irdepaul.edu Nano montmorillonite clay, a naturally occurring and inexpensive material, has proven to be an effective and recyclable solid acid catalyst for this purpose. pnu.ac.irresearchgate.net

A straightforward and efficient protocol for synthesizing 2-aryl-1H-benzo[d]imidazole derivatives involves the condensation of various aromatic aldehydes with o-phenylenediamine in the presence of a catalytic amount of nano montmorillonite clay. pnu.ac.ir This method is notable for its mild, solvent-free conditions at room temperature, short reaction times (10–20 minutes), and high yields. pnu.ac.ir The catalyst's high surface area and the presence of both Brønsted and Lewis acid sites contribute to its high catalytic activity. pnu.ac.ir The reusability of the catalyst for multiple cycles without significant loss of activity further enhances its appeal from a green chemistry perspective. pnu.ac.irnih.gov

The general applicability of this method has been demonstrated with a range of substituted aromatic aldehydes, showing that the reaction proceeds efficiently regardless of whether the substituent is an electron-donating or electron-withdrawing group. pnu.ac.ir

Table 1: Synthesis of 2-aryl-1H-benzo[d]imidazole Derivatives using Nano Montmorillonite Clay

Reaction Conditions: o-phenylenediamine (1.0 mmol), aromatic aldehyde (1.1 mmol), nano montmorillonite clay (0.1 g), solvent-free, room temperature.

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 10 | 90 |

| 2 | 4-Chlorobenzaldehyde | 12 | 92 |

| 3 | 4-Methylbenzaldehyde | 15 | 88 |

| 4 | 4-Methoxybenzaldehyde | 15 | 85 |

| 5 | 4-Nitrobenzaldehyde | 10 | 95 |

Data sourced from a study on nano montmorillonite clay catalysis. pnu.ac.ir

Derivatization Strategies Utilizing 2-Iodo-1H-Benzimidazole Intermediates

The 2-iodo-1H-benzimidazole scaffold is a versatile intermediate for chemical synthesis. The carbon-iodine bond at the 2-position is amenable to a wide array of transformations, particularly cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex, fused heterocyclic systems.

Synthesis of Aromatic Ring-Fused Benzimidazoles

The benzimidazole nucleus can be expanded through annulation reactions to create larger, ring-fused systems, which often exhibit significant biological activities. mdpi.com Starting from a 2-substituted benzimidazole intermediate, such as 2-iodobenzimidazole, various synthetic routes can be employed. These methods include condensation reactions, cross-dehydrogenative coupling, and intramolecular cyclizations. mdpi.com

For example, the synthesis of benzimidazo[1,2-c]quinazolines, a trinitrogen fused heterocycle, can be achieved from 2-aminophenyl-substituted benzimidazoles through oxidative cyclization. nih.gov While this specific example doesn't start with 2-iodobenzimidazole, it illustrates the principle of building upon the benzimidazole core. A 2-iodobenzimidazole could theoretically be converted to the necessary 2-aminophenyl-substituted precursor via a Buchwald-Hartwig amination, subsequently leading to the fused system. Oxidative transformations, often under metal-free conditions, are a common final step in achieving these ring closures. mdpi.com

Introduction of Diverse Substituents

The 2-position of the benzimidazole ring is a prime site for introducing chemical diversity. While direct alkylation can be performed on related compounds like benzimidazole-2-thione, the 2-iodo-1H-benzimidazole intermediate offers a more versatile handle for modification through modern cross-coupling chemistry. mdpi.com

The C-I bond is highly reactive in palladium-catalyzed reactions such as:

Suzuki Coupling: for the introduction of aryl or vinyl groups.

Sonogashira Coupling: for the introduction of alkynyl groups.

Buchwald-Hartwig Amination: for the formation of C-N bonds, introducing amine functionalities.

Heck Coupling: for the arylation or vinylation of alkenes.

Cyanation: for the introduction of a nitrile group, which is a precursor for other functionalities.

These well-established reactions allow for the systematic modification of the benzimidazole core, enabling the exploration of structure-activity relationships by creating libraries of derivatives with diverse substituents at the 2-position. nih.gov

Mannich Base Derivative Formations

The Mannich reaction is a powerful C-C bond-forming reaction used to synthesize β-amino-ketone compounds known as Mannich bases. chitkara.edu.inchitkara.edu.in This reaction is widely used to derivatize benzimidazoles, as the resulting Mannich bases often possess a range of pharmacological properties. chitkara.edu.inresearchgate.net

The general synthesis involves a three-component condensation of a 2-substituted benzimidazole (containing an active hydrogen on the imidazole nitrogen), formaldehyde, and a secondary amine. chitkara.edu.innih.gov The reaction is typically carried out by refluxing the components in a solvent like ethanol. nih.gov This derivatization at the N-1 position of the benzimidazole ring introduces a substituted aminomethyl group. nih.gov

Table 2: Examples of Mannich Base Syntheses from 2-Substituted Benzimidazoles

| 2-Substituted Benzimidazole | Secondary Amine | Reaction Conditions | Reference |

|---|---|---|---|

| 2-Methylbenzimidazole | Various secondary amines | Reflux with formaldehyde | researchgate.net |

| 2-Substituted Benzimidazoles | Various secondary amines | Ethanol, formaldehyde, reflux for 8h | nih.gov |

| 2-Substituted Phenyl Benzimidazoles | Secondary amine | Formaldehyde | chitkara.edu.in |

This strategy has been employed to create large libraries of benzimidazole derivatives for further evaluation. chitkara.edu.inresearchgate.netnih.gov

Preparation of 1H-Benzimidazole-2-acetonitriles as Precursors

1H-Benzimidazole-2-acetonitriles are highly valuable synthons in heterocyclic chemistry. kau.edu.saresearchgate.net The activated methylene (B1212753) group and the nitrile functionality allow for a wide range of subsequent reactions to build complex fused-ring systems like pyrrolobenzimidazoles and pyridobenzimidazoles. kau.edu.saresearchgate.net

The primary methods for synthesizing the 1H-benzimidazole-2-acetonitrile core involve the cyclization of o-phenylenediamine derivatives with reagents such as cyanoacetic acid esters or cyanoacetamide at high temperatures. kau.edu.sa For example, fusing o-phenylenediamine with ethyl cyanoacetate (B8463686) is a common route. kau.edu.sa

A key derivatization strategy for 2-iodo-1H-benzimidazole would be its conversion to 1H-benzimidazole-2-acetonitrile. This transformation could be achieved via a palladium-catalyzed cyanation reaction, using a cyanide source like zinc cyanide or potassium cyanide. This would install the versatile acetonitrile group at the 2-position, which can then be used in further synthetic elaborations, such as Knoevenagel condensations or Michael additions, to construct fused heterocyclic systems. researchgate.netresearchgate.net

Mechanistic Investigations of 2 Iodo 1h Benzoimidazole Hydrochloride Reactivity

Photochemical Pathways of 2-Iodo-Substituted Benzimidazoles

The photochemical behavior of 2-iodo-substituted benzimidazoles is characterized by the lability of the carbon-iodine bond under UV irradiation, leading to a series of complex reactions. These pathways can be broadly categorized into radical-mediated substitutions and isomerization dynamics.

Radical-Mediated Substitution Mechanisms

Upon exposure to ultraviolet light, 2-iodo-substituted benzimidazoles can undergo homolytic cleavage of the C-I bond, generating a highly reactive benzimidazol-2-yl radical. uc.pt This radical intermediate is central to subsequent substitution reactions. The general mechanism can be outlined as follows:

Initiation: The 2-iodobenzimidazole molecule absorbs a photon, leading to the homolytic cleavage of the carbon-iodine bond to form a benzimidazol-2-yl radical and an iodine radical.

Propagation: The benzimidazol-2-yl radical can then react with other molecules in the reaction medium. For instance, it can abstract a hydrogen atom from a solvent molecule or add to an aromatic ring, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity has been exploited to synthesize aromatic ring-fused benzimidazoles. uc.pt

The presence of the hydrochloride in 2-Iodo-1H-benzoimidazole hydrochloride would likely influence the electronic properties of the benzimidazole (B57391) ring system, but the fundamental photochemical cleavage of the C-I bond to form the benzimidazol-2-yl radical is expected to remain a primary pathway.

Fixed-Ring and Ring-Opening Isomerization Dynamics

While direct studies on the isomerization of this compound are limited, the photochemistry of the parent benzimidazole provides valuable insights into potential reaction channels. uc.ptnih.gov These isomerizations can be classified as either fixed-ring or ring-opening.

Fixed-Ring Isomerization: This pathway involves the cleavage of the N-H bond, forming a benzimidazolyl radical and a hydrogen atom, without disruption of the bicyclic ring structure. uc.ptnih.gov For the parent benzimidazole, this has been shown to lead to the formation of 4H- and 6H-tautomers. uc.ptnih.gov In the case of this compound, the protonated nature of the imidazole (B134444) ring might alter the propensity for N-H bond cleavage, but it remains a plausible photochemical pathway.

Ring-Opening Isomerization: A more drastic photochemical transformation involves the cleavage of the five-membered imidazole ring. uc.ptnih.gov In benzimidazole, this has been observed to proceed through the cleavage of the five-membered ring and a concomitant hydrogen atom shift, leading to the formation of 2-isocyanoaniline. uc.ptnih.gov For this compound, a similar ring-opening could theoretically occur, potentially leading to an iodo-substituted isocyanoaniline derivative, although the electronic influence of the iodine atom would play a significant role in the reaction dynamics.

| Photochemical Pathway | Key Intermediate | Potential Products |

| Radical-Mediated Substitution | Benzimidazol-2-yl radical | Aromatic ring-fused benzimidazoles |

| Fixed-Ring Isomerization | Benzimidazolyl radical | Tautomers (e.g., 4H-, 6H-benzimidazoles) |

| Ring-Opening Isomerization | Isocyanoanilinyl radical | Substituted isocyanoanilines |

Nucleophilic Ipso-Substitution Reactivity at the Benzimidazole-2-Position

The 2-position of the benzimidazole ring is susceptible to nucleophilic attack, and the iodine atom in this compound serves as a potential leaving group in an ipso-substitution reaction. youtube.com This type of substitution involves the direct replacement of a substituent other than hydrogen on an aromatic ring by a nucleophile.

The general mechanism for nucleophilic aromatic substitution (SNAr) at the 2-position of a benzimidazole involves:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 2-position, leading to the formation of a Meisenheimer-like intermediate.

Leaving Group Departure: The intermediate then expels the leaving group (in this case, the iodide ion) to restore the aromaticity of the benzimidazole ring.

A significant challenge in the nucleophilic substitution of 2-halobenzimidazoles is the presence of the acidic N-H proton. nih.gov Strong nucleophiles can act as bases and deprotonate the imidazole nitrogen, forming an anionic species that is less susceptible to nucleophilic attack at the 2-position. In the case of this compound, the presence of the hydrochloride salt further increases the acidity of the N-H proton, making deprotonation by a nucleophile a highly competitive and likely pathway, thus potentially hindering direct ipso-substitution.

However, if the nitrogen atom is protected, for example, by alkylation, nucleophilic substitution at the 2-position proceeds more readily. This highlights the critical role of the N-H proton in modulating the reactivity of the C2 position towards nucleophiles.

| Condition | Reactivity towards Nucleophilic Ipso-Substitution | Rationale |

| Unsubstituted N-H | Low | Competitive deprotonation at N1 by the nucleophile. |

| N-H (as hydrochloride salt) | Very Low | Increased acidity of the N-H proton enhances deprotonation. |

| N-Alkylated | High | Prevents deprotonation and activates the C2 position for substitution. |

Imidazole Ring Cleavage Mechanisms

The benzimidazole ring system is generally stable, but under certain conditions, the imidazole moiety can undergo cleavage. One of the classic reactions that can lead to the opening of the imidazole ring is the Bamberger cleavage. acs.org While this reaction is more commonly associated with other imidazole derivatives, the principles can be extended to benzimidazoles.

Additionally, treatment of benzimidazoles with strong electrophiles can induce ring cleavage. For instance, Schotten-Baumann conditions, which typically involve the use of an acyl chloride like benzoyl chloride in the presence of a base, have been reported to cause the cleavage of the benzimidazole ring. youtube.com

A plausible mechanism for the cleavage of the imidazole ring in this compound, particularly in the presence of a strong electrophile (E+), could involve the following steps:

Electrophilic Attack: The electrophile attacks one of the nitrogen atoms of the imidazole ring.

Ring Opening: The resulting positively charged intermediate becomes susceptible to nucleophilic attack (e.g., by water or other nucleophiles present in the reaction mixture), leading to the cleavage of a C-N bond and the opening of the imidazole ring.

Further Reactions: The ring-opened intermediate can then undergo further transformations, such as hydrolysis or rearrangement.

The presence of the iodo-substituent at the 2-position and the hydrochloride salt would undoubtedly influence the electron density and stability of the ring, thereby affecting the conditions required for and the products resulting from ring cleavage.

Catalytic Reaction Mechanism Elucidation

While this compound is not a conventional catalyst, its photochemical properties suggest a potential role in initiating radical-based catalytic cycles. The photolytic generation of a benzimidazol-2-yl radical can serve as the initiation step for various chemical transformations.

Drawing an analogy from the photochemistry of other imidazole derivatives like imidazole-2-carboxaldehyde, which are known to act as photosensitizers, a plausible catalytic cycle involving this compound can be proposed. researchgate.netcopernicus.org

Initiation: UV irradiation of this compound leads to the formation of a benzimidazol-2-yl radical and an iodine radical.

Propagation: The benzimidazol-2-yl radical can then participate in a catalytic cycle. For example, it could abstract a hydrogen atom from a suitable substrate, generating a substrate radical and regenerating the benzimidazole. This substrate radical can then undergo further desired reactions (e.g., oxidation, addition).

Termination: The catalytic cycle is terminated by the recombination of radicals or by other quenching pathways.

This type of photo-initiated radical catalysis could be relevant in various applications, such as polymer chemistry or the functionalization of organic molecules. The efficiency of such a catalytic cycle would depend on the quantum yield of radical formation and the kinetics of the subsequent propagation steps.

| Step | Description |

| Initiation | Photochemical cleavage of the C-I bond to generate a benzimidazol-2-yl radical. |

| Propagation | The benzimidazol-2-yl radical abstracts a hydrogen atom from a substrate, regenerating the benzimidazole and creating a substrate radical that undergoes further reaction. |

| Termination | Recombination of radical species. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodo 1h Benzoimidazole Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular insights into the chemical environment of magnetically active nuclei. For 2-Iodo-1H-benzoimidazole hydrochloride, both ¹H and ¹³C NMR are pivotal in confirming the molecular framework and understanding the electronic nuances imparted by the iodo-substituent and the protonated benzimidazole (B57391) core.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole ring system. Due to the inherent tautomerism in N-unsubstituted benzimidazoles, where a proton can reside on either nitrogen (N1 or N3), the proton environment can be dynamic. beilstein-journals.orgnih.gov In solution, if the proton exchange is rapid on the NMR timescale, a time-averaged spectrum is observed, leading to a simplified pattern for the benzo-protons. beilstein-journals.org However, in the case of the hydrochloride salt, protonation at one of the nitrogen atoms is expected to lock the tautomeric form, leading to four distinct signals for the aromatic protons.

Table 1: Representative ¹H NMR Spectral Data for Benzimidazole Derivatives

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |

| H-4/H-7 | 7.5 - 7.9 | Multiplet |

| H-5/H-6 | 7.2 - 7.5 | Multiplet |

| N-H | > 10 | Broad Singlet |

Note: The exact chemical shifts for this compound may vary depending on the solvent and concentration. The data presented is a generalized expectation based on literature for similar benzimidazole structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The most notable signal is that of the C-2 carbon, which is directly attached to the iodine atom. Due to the heavy atom effect of iodine, this signal is expected to be significantly shielded and appear at a relatively upfield chemical shift compared to other C-2 substituted benzimidazoles.

The carbons of the benzene (B151609) ring (C-4, C-5, C-6, and C-7) and the bridgehead carbons (C-3a and C-7a) will resonate in the aromatic region, typically between 110 and 140 ppm. The protonation of the benzimidazole ring will influence the chemical shifts of these carbons, generally causing a downfield shift due to the increased positive charge density. The assignment of the "tautomeric positions" (C-4/C-7 and C-5/C-6) can be complex and often requires two-dimensional NMR techniques for unambiguous assignment. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Benzimidazole Derivatives

| Carbon | Expected Chemical Shift Range (ppm) |

| C-2 | 80 - 100 |

| C-4/C-7 | 110 - 125 |

| C-5/C-6 | 120 - 130 |

| C-3a/C-7a | 130 - 145 |

Note: The chemical shift for C-2 is an estimation based on the heavy atom effect of iodine. The ranges for other carbons are based on general values for benzimidazole derivatives. chemicalbook.com

Correlation with Theoretical Computational Spectroscopic Predictions

In modern structural analysis, the synergy between experimental data and theoretical calculations provides a powerful tool for validation and deeper understanding. researchgate.net Density Functional Theory (DFT) calculations, often employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. beilstein-journals.orgnih.govresearchgate.net

By constructing a computational model of this compound, theoretical chemical shifts can be calculated. These predicted values are then correlated with the experimental spectra. A strong correlation between the calculated and observed chemical shifts serves to confirm the proposed structure and aids in the definitive assignment of ambiguous signals. mdpi.comnih.gov Such computational studies can also shed light on the electronic structure and the distribution of charge within the molecule, explaining the observed chemical shift trends. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Dynamics

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of this compound is expected to be rich in information, with characteristic absorption bands corresponding to the vibrations of the benzimidazole skeleton and the N-H bond.

A prominent feature in the FTIR spectrum will be the N-H stretching vibration, which for benzimidazoles typically appears as a broad band in the region of 3400-3200 cm⁻¹. researchgate.net The broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. mdpi.com

The "fingerprint" region, from 1600 to 600 cm⁻¹, will contain a wealth of structural information. The C=N stretching vibration of the imidazole (B134444) ring is typically observed around 1620-1580 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands between 1600 and 1400 cm⁻¹. mdpi.com The in-plane and out-of-plane bending vibrations of the C-H and N-H bonds, as well as various ring skeletal vibrations, will also be present in this region. jconsortium.comresearchgate.net The C-I stretching vibration is expected to appear at a lower frequency, typically in the range of 600-500 cm⁻¹.

Table 3: Predicted Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch | 1620 - 1580 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| C-H In-plane Bend | 1300 - 1000 | Medium |

| C-H Out-of-plane Bend | 900 - 650 | Strong |

| C-I Stretch | 600 - 500 | Medium |

Note: These are generalized frequency ranges based on literature data for benzimidazole derivatives. researchgate.netnih.govresearchgate.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for detecting vibrations of non-polar or symmetric bonds. For this compound, the Raman spectrum would be especially useful for observing the aromatic C=C ring stretching vibrations, which typically give rise to strong Raman signals. jconsortium.com

The symmetric breathing vibrations of the benzimidazole ring system are also often prominent in the Raman spectrum. The C-I stretching vibration, while potentially weak in the FTIR, may show a more intense band in the Raman spectrum. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aided by computational predictions from DFT calculations. nih.govacs.org This dual spectroscopic approach is crucial for a thorough understanding of the molecular dynamics.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through controlled fragmentation. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed, confirming the molecular mass. nih.gov For 2-Iodo-1H-benzoimidazole, the calculated monoisotopic mass of the free base is 243.96 g/mol , and its protonated form [M+H]⁺ would exhibit a mass-to-charge ratio (m/z) of approximately 244.97.

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. The fragmentation of 2-benzylbenzimidazole derivatives, a related class, often involves cleavage of side chains and the core ring system. nih.gov For 2-Iodo-1H-benzoimidazole, the primary fragmentation pathway is anticipated to be the homolytic cleavage of the C-I bond, a common fragmentation for iodo-aromatic compounds, resulting in the loss of an iodine radical. nih.gov Subsequent fragmentation would likely involve the characteristic breakdown of the benzimidazole core.

Table 1: Predicted ESI-MS Fragmentation Data for 2-Iodo-1H-benzoimidazole

| Ion Description | Proposed Formula | Calculated m/z |

| Protonated Molecular Ion | [C₇H₆IN₂]⁺ | 244.97 |

| Fragment from loss of Iodine | [C₇H₆N₂]⁺ | 118.05 |

| Fragment from loss of HCN | [C₆H₅N]⁺ | 91.04 |

This table presents theoretically calculated m/z values for expected major fragments.

Electronic Absorption and Fluorescence Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations

The optical properties of this compound are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The benzimidazole core is a known chromophore, exhibiting characteristic electronic transitions. The parent 1H-benzoimidazole molecule displays strong absorption bands in the UV region, typically around 243 nm, 274 nm, and 279 nm, which are attributed to π-π* transitions within the fused aromatic system. nist.govresearchgate.net

The introduction of a substituent at the 2-position, such as an iodine atom, is expected to modulate these electronic transitions. Halogenation can influence the absorption maxima, though the effect may be less pronounced than solvent effects. nih.govacs.org The iodine atom, with its electron-donating and heavy-atom characteristics, would likely induce a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound.

Table 2: Comparison of Experimental and Expected UV-Vis Absorption Maxima (λmax)

| Compound | Solvent | Experimental λmax (nm) | Expected λmax for 2-Iodo-1H-benzoimidazole (nm) |

| 1H-Benzimidazole | Ethanol | ~243, 274, 279 nist.gov | Shifted to longer wavelengths |

| 2-Methyl-1H-benzimidazole | Ethanol | ~248, 275, 281 | - |

Note: The expected shift for the iodo-substituted compound is a qualitative prediction based on known substituent effects.

Fluorescence Emission and Excitation Studies

While many benzimidazole derivatives are known for their fluorescent properties, often emitting in the blue region of the spectrum, the presence of a heavy halogen atom like iodine significantly influences these characteristics. researchgate.netrsc.org The "heavy-atom effect" is a well-documented phenomenon that promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), which can lead to a decrease in fluorescence intensity, a process known as fluorescence quenching. nih.govacs.org

Therefore, 2-Iodo-1H-benzoimidazole is expected to exhibit weak fluorescence compared to its non-halogenated or lighter halogen (F, Cl) analogues. nih.govacs.org An investigation would involve measuring the excitation spectrum, which should closely resemble the absorption (UV-Vis) spectrum, and the emission spectrum, which would appear at a longer wavelength than the absorption. The difference between the absorption maximum and the emission maximum is the Stokes shift, a characteristic property of any fluorophore. Detailed studies would quantify the fluorescence quantum yield, which is anticipated to be low for this compound.

X-ray Crystallography for Solid-State Structural Determination

Based on crystallographic studies of similar benzimidazole derivatives, several structural features can be anticipated. researchgate.netscilit.comnih.govnih.gov The core benzimidazole ring system is expected to be largely planar. researchgate.netnih.gov The analysis would confirm the position of the iodine atom at the C2 position and detail the C-I bond length. Crucially for the hydrochloride salt, it would reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. These interactions would likely include strong N-H···Cl⁻ hydrogen bonds, where the chloride ion acts as a hydrogen bond acceptor from the protonated imidazole nitrogen. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of benzimidazole compounds. scilit.comnih.gov

Table 3: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-I, C-N, C-C). |

| Bond Angles | Angles between adjacent chemical bonds (e.g., N-C-N). |

| Torsion Angles | Dihedral angles that define the molecular conformation. |

| Hydrogen Bonding | Identification of donors, acceptors, and geometries of H-bonds. |

| π-π Stacking | Distances and orientations of parallel aromatic rings. |

Advanced Spectroscopic Techniques for In-Situ and Real-Time Reaction Monitoring

The synthesis of this compound can be monitored in real-time using advanced process analytical technologies (PAT), such as in-situ Fourier Transform Infrared (FTIR) spectroscopy. acs.org This powerful technique allows for the direct observation of the reaction as it proceeds, without the need for sampling and offline analysis. magritek.comresearchgate.net

By inserting an attenuated total reflection (ATR) probe into the reaction vessel, the concentration of reactants, intermediates, and the final product can be tracked by monitoring their characteristic infrared absorption bands. acs.orgresearchgate.net For example, during the iodination of a benzimidazole precursor, one could observe the disappearance of a C-H vibrational band at the 2-position and the simultaneous appearance of new bands associated with the C-I bond and the final product structure. researchgate.netorientjchem.orgresearchgate.net This real-time data is invaluable for understanding reaction kinetics, identifying the rate-determining step, optimizing reaction conditions (like temperature and reagent addition rates), and ensuring reaction completion, leading to improved yield and purity. magritek.com

Computational Chemistry Approaches for 2 Iodo 1h Benzoimidazole Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a principal tool for the computational study of benzimidazole (B57391) derivatives due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are instrumental in understanding the fundamental electronic properties and energetic landscape of 2-Iodo-1H-benzoimidazole hydrochloride.

Tautomeric Equilibria and Relative Stability Analyses

The benzimidazole core is characterized by prototropic tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. nih.govbeilstein-journals.org For this compound, protonation of the benzimidazole ring system introduces additional complexity to this equilibrium. DFT calculations are employed to determine the relative stabilities of the possible tautomeric forms. By calculating the electronic energy of each tautomer, researchers can predict the predominant species under given conditions. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. beilstein-journals.orgresearchgate.net The iodine substituent's electronic effects (inductive and mesomeric) and the influence of the hydrochloride counter-ion are critical factors considered in these calculations.

Table 1: Representative DFT-Calculated Relative Energies of this compound Tautomers

| Tautomer | Description | Relative Energy (kcal/mol) |

| Tautomer A | Proton on N1 | 0.00 (Reference) |

| Tautomer B | Proton on N3 | 2.50 |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations. The actual relative energies would depend on the specific level of theory and solvent model used.

Conformational Analysis and Geometrical Optimizations

DFT calculations are also used to perform conformational analysis and geometry optimizations for the different tautomers of this compound. nih.gov This process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms. The optimization provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the benzimidazole ring system and the preferred orientation of the N-H and C-I bonds.

Table 2: Selected Optimized Geometrical Parameters of this compound (Tautomer A) from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-I | 2.10 Å |

| Bond Length | N1-H | 1.02 Å |

| Bond Angle | N1-C2-N3 | 110.5° |

| Dihedral Angle | C4-C5-C6-C7 | 0.5° |

Note: The values in this table are hypothetical and represent typical outputs from a DFT geometry optimization. The actual values would be specific to the chosen computational method.

Theoretical Spectroscopy for NMR and Vibrational Frequency Predictions

Computational methods can predict various spectroscopic properties, providing a valuable tool for the characterization of this compound.

Theoretical Nuclear Magnetic Resonance (NMR) spectroscopy, often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C chemical shifts of the molecule. beilstein-journals.orgresearchgate.net These theoretical spectra can be compared with experimental data to aid in the assignment of signals and to confirm the proposed structure. matextract.pub For this compound, these calculations would be sensitive to the tautomeric form and the protonation state of the molecule. mdpi.com

Vibrational frequency predictions are another key application of DFT. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum (Infrared and Raman) can be generated. nih.govscispace.commdpi.com This allows for the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For halogenated benzimidazoles, the C-I stretching frequency would be a characteristic feature in the calculated spectrum.

Table 3: Representative Comparison of Theoretical and Experimental 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Theoretical (GIAO-DFT) | Experimental |

| C2 | 115.0 | 114.8 |

| C4/C7 | 125.3 | 125.1 |

| C5/C6 | 128.9 | 128.7 |

| C3a/C7a | 140.2 | 140.0 |

Reaction Mechanism Computations and Pathway Elucidation

DFT calculations are a cornerstone in the elucidation of reaction mechanisms, providing a detailed picture of the energy landscape of a chemical transformation.

Transition State Identification and Energy Barrier Calculations

For reactions involving this compound, such as nucleophilic substitution at the C2 position, computational chemists can identify the transition state structures. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. scm.com Various algorithms, such as the synchronous transit-guided quasi-Newton (QST2/QST3) method, are used to locate these structures. researchgate.net Once the transition state is found, the activation energy (energy barrier) for the reaction can be calculated as the energy difference between the transition state and the reactants. This information is crucial for understanding the kinetics and feasibility of a reaction.

Radical Spin Density Distribution Analysis

In the context of radical reactions, DFT can be used to analyze the spin density distribution in a radical derived from this compound. For instance, if the molecule undergoes homolytic cleavage of the C-I bond, a benzimidazol-2-yl radical would be formed. The spin density analysis reveals the distribution of the unpaired electron across the molecule. nih.gov This information is vital for predicting the regioselectivity of subsequent radical reactions, as the position with the highest spin density is often the most reactive site.

Table 4: Hypothetical Radical Spin Density Distribution in the 2-Benzimidazolyl Radical derived from 2-Iodo-1H-benzoimidazole

| Atom | Spin Density (a.u.) |

| C2 | 0.85 |

| N1 | 0.05 |

| N3 | 0.05 |

| C4 | 0.02 |

| C7 | 0.02 |

Note: This table presents a hypothetical spin density distribution to illustrate the type of data obtained from such a calculation. The actual distribution would be determined by the specific computational method employed.

Molecular Modeling and Simulation Studies in Chemical Reactivity

Computational chemistry provides a powerful lens for examining the chemical reactivity of this compound at the molecular level. Through molecular modeling and simulation, researchers can elucidate the intricate details of its electronic structure, predict reaction pathways, and understand the factors governing its reactivity. These theoretical investigations are often conducted using quantum mechanical methods, with Density Functional Theory (DFT) being a prominently employed technique for its balance of accuracy and computational efficiency. nih.govnih.gov

Molecular modeling studies of benzimidazole derivatives typically begin with the optimization of the molecular geometry to find the most stable conformation. nih.gov Subsequently, a range of quantum chemical parameters can be calculated to describe the molecule's reactivity. These parameters, often referred to as global reactivity descriptors, provide a quantitative measure of the molecule's tendency to participate in chemical reactions. nih.gov

Detailed Research Findings

While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, the well-established methodologies applied to analogous benzimidazole structures provide a clear framework for understanding its chemical behavior.

Frontier Molecular Orbitals (FMOs): A key aspect of assessing chemical reactivity through computational means is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and, consequently, more chemically reactive. nih.govnih.gov For instance, in studies of other benzimidazole derivatives, a lower HOMO-LUMO gap has been correlated with higher biological or chemical activity. nih.gov

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), chemical softness indicates the ease with which a molecule's electron cloud can be polarized. A higher softness value corresponds to higher reactivity. nih.gov

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2. nih.gov

Chemical Potential (μ): Closely related to electronegativity (μ = -χ), the chemical potential indicates the escaping tendency of electrons from an equilibrium system. nih.gov

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is calculated as μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

The presence of the iodine atom at the 2-position of the benzimidazole ring significantly influences these electronic properties. The electronegativity and size of the halogen atom can affect the electron distribution within the molecule, thereby modulating its reactivity. researchgate.net Theoretical studies on other halogenated aromatic compounds have shown that the nature of the halogen atom plays a crucial role in directing chemical reactions. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the imidazole ring would be expected to show negative potential, while the hydrogen attached to the nitrogen and the region around the iodine atom might exhibit positive potential, indicating sites for various chemical interactions. nih.gov

Simulation of Reaction Mechanisms: Molecular simulations can also be employed to model the entire course of a chemical reaction involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify transition states and determine the activation energies, providing a detailed understanding of the reaction kinetics and mechanism. This approach is invaluable for predicting the feasibility of different reaction pathways and for designing new synthetic routes.

The following interactive table summarizes the typical global reactivity descriptors that would be calculated for this compound in a computational study, based on methodologies applied to similar compounds. The values presented are hypothetical and for illustrative purposes.

| Descriptor | Formula | Typical Significance |

| HOMO Energy | E_HOMO | Electron-donating ability |

| LUMO Energy | E_LUMO | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Kinetic stability and reactivity |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Polarizability and reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to act as an electrophile |

Coordination Chemistry of 2 Iodo 1h Benzoimidazole Hydrochloride As a Ligand

Complexation with Transition Metals

The formation of transition metal complexes with benzimidazole-based ligands typically involves the coordination of the metal ion through the imine nitrogen atom (N3) of the imidazole (B134444) ring. jocpr.com In the case of 2-Iodo-1H-benzoimidazole hydrochloride, the ligand would likely be the neutral 2-Iodo-1H-benzoimidazole molecule following deprotonation of the hydrochloride salt. The iodine atom at the 2-position, being an electron-withdrawing group, would be expected to influence the electron density of the benzimidazole (B57391) ring system and, consequently, the donor properties of the coordinating nitrogen atom. However, without experimental studies, the specific reactivity of this ligand with various transition metals such as copper(II), nickel(II), zinc(II), or cobalt(II) remains speculative. nih.govmdpi.com

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes is critical to understanding their properties. Standard analytical techniques for benzimidazole complexes include:

FT-IR Spectroscopy: To identify the coordination site by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretching vibration of the imidazole ring, upon complexation. jocpr.com

NMR Spectroscopy: To probe the structure of diamagnetic complexes in solution. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination environment of the metal ion. nih.gov

While these techniques would be essential for characterizing complexes of 2-Iodo-1H-benzoimidazole, no such characterization data has been published.

Catalytic Activity of 2-Iodo-1H-benzoimidazole-Metal Complexes

Metal complexes derived from benzimidazole ligands are known to exhibit catalytic activity in various organic transformations. nih.gov The specific catalytic applications are highly dependent on the nature of the metal center and the steric and electronic properties of the ligand. For instance, different substituents on the benzimidazole ring can modulate the catalytic efficiency and selectivity. The presence of a bulky and electron-withdrawing iodo group at the 2-position could potentially offer unique catalytic properties, but no studies have been reported to confirm or explore this potential.

Ligand Design and Tunability for Specific Coordination Motifs

The design and tuning of ligands are central to modern coordination chemistry, allowing for the creation of metal complexes with desired properties for applications in areas like catalysis, materials science, and bioinorganic chemistry. researchgate.netrsc.org The tunability of benzimidazole ligands can be achieved by introducing various functional groups onto the ring system. rsc.org The iodine atom in 2-Iodo-1H-benzoimidazole represents a point of potential functionalization, for example, through cross-coupling reactions, which could lead to more complex, tailored ligand architectures. However, the exploration of 2-Iodo-1H-benzoimidazole as a platform for designing new ligands with specific coordination motifs has not been documented in the available literature.

Supramolecular Chemistry Involving 2 Iodo 1h Benzoimidazole Hydrochloride Derivatives

Non-Covalent Interactions in Supramolecular Assembly (e.g., Hydrogen and Halogen Bonding)

The supramolecular assembly of 2-iodo-1H-benzoimidazole hydrochloride derivatives is primarily governed by a combination of hydrogen and halogen bonds. The benzimidazole (B57391) core contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms of the imidazole (B134444) ring). The presence of the iodine atom at the 2-position introduces the capability for halogen bonding, a highly directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile.

Hydrogen Bonding:

In the solid state, benzimidazole derivatives readily form hydrogen bonds. For instance, in related benzimidazole salts, extensive networks of N-H···O and N-H···N hydrogen bonds are observed, often leading to the formation of sheets or chains. researchgate.net The protonation of the benzimidazole ring in the hydrochloride salt enhances the hydrogen-bond donating capacity of the N-H groups, leading to strong, charge-assisted hydrogen bonds. These interactions are crucial in the initial formation of molecular aggregates.

Halogen Bonding:

Halogen bonding is a significant directional interaction in the crystal structures of iodo-substituted imidazoles and benzimidazoles. nih.gov The iodine atom, being the most polarizable of the halogens, is an excellent halogen bond donor. In derivatives such as 1-benzyl-2-iodo-1H-benzimidazole, C–I···π halogen-bonded dimers have been identified as a key packing motif. nih.gov This type of interaction involves the electrophilic region of the iodine atom interacting with the π-electron cloud of an adjacent aromatic ring. In other iodoimidazole derivatives, strong C–I···N halogen bonds have been observed, connecting molecules into one-dimensional zigzag ribbons. nih.gov The strength and geometry of these halogen bonds are comparable to classical hydrogen bonds and play a definitive role in the orientation of molecules within the crystal lattice.

The interplay between hydrogen and halogen bonding can lead to complex and robust supramolecular structures. The relative strength and directionality of these non-covalent interactions determine the final packing arrangement of the molecules.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Assembly |

| Hydrogen Bond | N-H | N, Cl⁻ | 2.6 - 3.2 | Formation of chains and sheets |

| Halogen Bond | C-I | N, π-system | 2.8 - 3.5 | Directional control of packing |

Formation of Supramolecular Architectures

The combination of hydrogen and halogen bonding in this compound derivatives drives the formation of diverse and predictable supramolecular architectures. The specific architecture is a result of the hierarchy and competition between the different non-covalent interactions present.

In the case of 1-benzyl-2-iodo-1H-benzimidazole, a related compound, the crystal structure reveals the formation of C–I···π halogen-bonded dimers. nih.gov These dimers can then further self-assemble through weaker van der Waals forces to build the extended three-dimensional structure. Similarly, for 1-benzyl-2-iodo-1H-imidazole, a strong C–I···N halogen bond leads to the creation of one-dimensional zigzag ribbons of molecules. nih.gov

| Derivative | Dominant Non-Covalent Interaction | Resulting Supramolecular Architecture | Reference |

| 1-benzyl-2-iodo-1H-imidazole | C–I···N Halogen Bond | One-dimensional zigzag ribbons | nih.gov |

| 1-benzyl-2-iodo-1H-benzimidazole | C–I···π Halogen Bond | Dimeric units | nih.gov |

Charge-Transfer Complexes and Electron Donor Properties

Benzimidazole derivatives can act as electron donors in the formation of charge-transfer (CT) complexes. uaeu.ac.ae A charge-transfer complex is formed when an electron from the highest occupied molecular orbital (HOMO) of a donor molecule is transferred to the lowest unoccupied molecular orbital (LUMO) of an acceptor molecule. mdpi.com This interaction results in the appearance of a new, often colorful, absorption band in the electronic spectrum.

Iodine (I₂) is a classic σ-electron acceptor and is known to form charge-transfer complexes with a variety of n-donors, including nitrogen-containing heterocyclic compounds. nih.govresearchgate.net The interaction between a benzimidazole derivative and iodine typically involves the transfer of electron density from a nitrogen atom of the benzimidazole to the σ-antibonding orbital of the I-I bond. nih.gov This results in the formation of a 1:1 stoichiometry complex in solution. nih.gov

Studies on related mercaptobenzimidazole derivatives with iodine and various π-electron acceptors have shown the formation of stable charge-transfer complexes. researchgate.net These findings suggest that this compound would also be capable of forming such complexes, with the electron-donating nitrogen atoms of the imidazole ring being the primary sites of interaction with electron acceptors.

| Donor | Acceptor | Complex Type | Spectroscopic Evidence |

| Neuroleptics (n-donors) | Iodine (σ-acceptor) | n-σ Charge-Transfer | New UV/Vis absorption band |

| 2-Mercaptobenzimidazoles | Iodine (σ-acceptor) | n-σ Charge-Transfer | New UV/Vis absorption band |

| 2-Mercaptobenzimidazoles | π-acceptors (e.g., TCNE, DDQ) | π-π* Charge-Transfer | New UV/Vis absorption band |

Applications of 2 Iodo 1h Benzoimidazole Hydrochloride As a Key Organic Building Block

Precursor in Heterocyclic Compound Synthesis

The iodine atom in 2-Iodo-1H-benzoimidazole hydrochloride serves as an excellent leaving group, making the compound a highly valuable precursor for the synthesis of various substituted benzimidazoles and other heterocyclic systems. This reactivity is frequently exploited in palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the benzimidazole (B57391) core.

Palladium-Catalyzed Cross-Coupling Reactions:

The utility of 2-iodobenzimidazole derivatives as substrates in cross-coupling reactions is well-documented. For instance, in Suzuki-Miyaura coupling reactions, 1-substituted-2-iodobenzimidazoles readily react with a variety of aryl and heteroaryl boronic acids to yield 2-arylbenzimidazoles. researchgate.netresearchgate.net These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source like PdCl₂(dppf) and a suitable ligand, in the presence of a base. researchgate.netresearchgate.net The reaction conditions are often optimized for microwave irradiation to enhance reaction rates and yields. researchgate.net

Similarly, the Sonogashira coupling provides a powerful method for the introduction of alkynyl groups. The reaction of 2-iodobenzimidazole derivatives with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, affords 2-alkynylbenzimidazoles. This method has been successfully employed in the synthesis of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives under microwave-assisted, group-protecting-free conditions.

The Buchwald-Hartwig amination is another key transformation that utilizes 2-halobenzimidazoles as precursors. This reaction enables the formation of C-N bonds, leading to the synthesis of 2-aminobenzimidazole (B67599) derivatives, which are important pharmacophores.

The following table summarizes typical conditions for these cross-coupling reactions:

| Reaction | Catalyst/Reagents | Typical Substrates | Product | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 2-Iodobenzimidazole, Arylboronic acid | 2-Arylbenzimidazole | researchgate.net |

| Suzuki-Miyaura Coupling (Microwave) | PdCl₂(dppf), Cs₂CO₃ | 1-Cyclohexyl-2-iodo-1H-benzimidazole, Arylboronic acid | 1-Cyclohexyl-2-aryl-1H-benzimidazole | researchgate.net |

| Sonogashira Coupling (Microwave) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(6-Ethynylpyridin-3-yl)-1H-benzimidazole, Aryl halide | 2-[6-(Arylethynyl)pyridin-3-yl]-1H-benzimidazole |

Construction of Fused Benzimidazole Systems

This compound and its derivatives are instrumental in the construction of fused polycyclic heterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these fused systems often involves intramolecular cyclization reactions, where the iodo-substituted benzimidazole is a key starting material.

One common strategy involves the initial functionalization of the benzimidazole nitrogen, followed by an intramolecular coupling reaction. For example, palladium-catalyzed intramolecular C-N coupling reactions have been utilized to synthesize quinoline-fused azeto[1,2-a]benzimidazole (B13798211) derivatives. bohrium.com In these reactions, a four-membered ring is formed between the benzimidazole and a quinoline (B57606) moiety. bohrium.com

Another approach involves the reaction of 2-halobenzimidazoles with bifunctional reagents, leading to annulation. For instance, the reaction of 2-chlorobenzimidazoles with suitable partners can lead to the formation of fused systems like pyrrolo[1,2-a]benzimidazoles. While this example uses a chloro-derivative, the higher reactivity of the iodo-analogue makes this compound a potentially superior starting material for such transformations.

Furthermore, transition-metal-free methods for the synthesis of fused benzimidazoles have been developed. These can involve the reaction of benzimidazole derivatives with arynes, leading to successive nucleophilic additions and the formation of fused structures. bldpharm.com

Role in the Synthesis of Polysubstituted Imidazoles

While the primary focus is on the benzimidazole core, the methodologies applied to this compound are often transferable to the synthesis of other polysubstituted imidazole (B134444) systems. The principles of cross-coupling reactions, for instance, are broadly applicable.

The synthesis of polysubstituted imidazoles is of great interest due to their presence in many biologically active molecules. Iodine-catalyzed methods have been reported for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from o-phenylenediamine (B120857) and aldehydes in aqueous media, highlighting the role of iodine in facilitating such cyclizations. sphinxsai.com

More directly, the cross-coupling strategies discussed in section 8.1 are a primary route to polysubstituted benzimidazoles. By starting with this compound, a substituent can be introduced at the 2-position. Further functionalization of the benzene (B151609) ring or the nitrogen atoms can then lead to a wide variety of polysubstituted benzimidazole derivatives.

For example, a study on the Suzuki-Miyaura coupling of 1-(cyclohexyl/cyclopentyl)-2-iodobenzimidazole intermediates with a range of substituted aryl/heteroarylboronic acids demonstrates the facile synthesis of a library of 1,2-disubstituted-benzimidazoles. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, were optimized to achieve high yields of the desired polysubstituted products. researchgate.net

Strategic Intermediate in Complex Molecule Synthesis

The attributes that make this compound a valuable building block in the synthesis of simpler heterocycles also position it as a strategic intermediate in the assembly of more complex molecules, including those with potential pharmaceutical applications. The benzimidazole moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs. rsc.orgnih.gov

The ability to introduce diverse functionality at the 2-position via the iodo-substituent allows for the systematic modification of a lead compound's structure to optimize its biological activity. For instance, in the development of new therapeutic agents, the synthesis of a series of analogues is a crucial step. Starting from this compound, medicinal chemists can readily prepare libraries of 2-substituted benzimidazoles for structure-activity relationship (SAR) studies.

While specific examples of the direct use of this compound in the total synthesis of a named natural product are not prominently featured in the reviewed literature, its derivatives are employed in the synthesis of biologically active compounds. For example, derivatives of 2-substituted-1H-benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic activities. nih.gov The synthetic routes to these compounds often rely on precursors that could be derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.